Potassium tetrabromoaurate

Description

Properties

CAS No. |

14323-32-1 |

|---|---|

Molecular Formula |

AuBr4K |

Molecular Weight |

555.68 g/mol |

IUPAC Name |

potassium;tetrabromogold(1-) |

InChI |

InChI=1S/Au.4BrH.K/h;4*1H;/q+3;;;;;+1/p-4 |

InChI Key |

GVZKACIZKAONNB-UHFFFAOYSA-J |

SMILES |

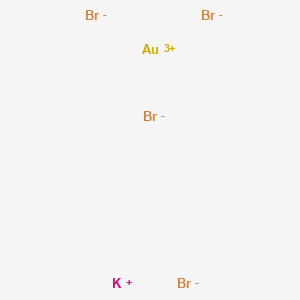

[K+].[Br-].[Br-].[Br-].[Br-].[Au+3] |

Canonical SMILES |

[K+].Br[Au-](Br)(Br)Br |

Pictograms |

Irritant |

Related CAS |

17083-68-0 (Parent) |

Synonyms |

omauric acid gold tetrabromide, acid gold tetrabromide, cesium salt gold tetrabromide, potassium salt gold tetrabromide, rubidium salt gold tetrabromide, sodium salt KAuBr4 potassium tetrabromoaurate |

Origin of Product |

United States |

Historical Trajectories and Contemporary Significance of Gold Iii Halide Complexes

Gold, while known for its nobility, forms a variety of chemical compounds, with gold(I) and gold(III) being the most predominant oxidation states. wikipedia.org Gold(III) halide complexes, a class to which potassium tetrabromoaurate belongs, are characterized by a gold atom in the +3 oxidation state bonded to four halide ligands. These complexes typically adopt a square planar geometry. wikipedia.orgwikipedia.org

Historically, the study of gold compounds has been a cornerstone of inorganic chemistry. While early interests were often driven by the allure of gold itself, modern research has unveiled the diverse applications of gold complexes. Gold(III) halides, such as gold(III) chloride (Au₂Cl₆), have been instrumental in this exploration. wikipedia.org The development of organogold chemistry, which focuses on compounds with gold-carbon bonds, has further expanded the landscape, with gold(III) complexes playing a vital role. wikipedia.org

In contemporary chemical research, the significance of gold(III) halide complexes extends across various domains. They are recognized for their catalytic activity, with applications in organic synthesis. wikipedia.orgacs.org For instance, gold(III) chloride has been effectively used as a catalyst in reactions like the Diels-Alder reaction. wikipedia.org Furthermore, the unique electronic and structural properties of gold(III) complexes have made them subjects of interest in materials science and medicine. frontiersin.orgshu.ac.uk

Overview of Potassium Tetrabromoaurate As a Key Gold Precursor in Academic Disciplines

Potassium tetrabromoaurate serves as a vital precursor for the synthesis of various gold-containing materials, most notably gold nanoparticles (AuNPs). The synthesis of AuNPs often involves the reduction of a gold(III) precursor, and this compound is a commonly employed option alongside compounds like tetrachloroauric acid (HAuCl₄). researchgate.netuminho.pt The choice of precursor can influence the size, shape, and properties of the resulting nanoparticles. acs.org

The applications of gold nanoparticles are vast and cut across multiple academic disciplines:

Materials Science: Gold nanoparticles synthesized from precursors like this compound are used to create novel materials with unique optical and electronic properties. researchgate.net For example, they are integral to the fabrication of gold nanocages and nanoframes, which have applications in sensing and catalysis. nih.gov

Catalysis: Gold nanoparticles exhibit remarkable catalytic activity for various chemical transformations. researchgate.net The use of this compound as a precursor allows for the controlled synthesis of catalytically active gold nanostructures.

Biomedical Fields: In medicine and biology, gold nanoparticles are explored for drug delivery, bioimaging, and diagnostics. frontiersin.orgresearchgate.net Their biocompatibility and tunable surface chemistry make them promising candidates for these applications. researchgate.net

The synthesis of gold nanoparticles from this compound can be achieved through various methods, including chemical reduction using agents like sodium borohydride (B1222165). uminho.ptacs.org The table below summarizes some key gold precursors and their applications in nanoparticle synthesis.

| Gold Precursor | Common Reducing Agents | Applications of Resulting Nanoparticles |

| This compound (K[AuBr₄]) | Sodium borohydride | Catalysis, materials science, biomedical applications |

| Tetrachloroauric acid (HAuCl₄) | Sodium citrate, Sodium borohydride | Drug delivery, bioimaging, diagnostics, catalysis |

| Gold(III) chloride (AuCl₃) | Various reducing agents | Organic synthesis catalysis |

Current Research Paradigms and Emerging Frontiers for Tetrabromoaurate Systems

Established Preparative Routes for this compound Synthesis

The synthesis of this compound is well-established, with primary methods involving the reaction of gold salts or metallic gold with bromide sources. These routes are designed to produce high-purity KAuBr₄ suitable for subsequent applications in materials science and chemistry.

Two common preparative methods include:

Reaction of Gold Chloride with Potassium Bromide : This method involves the reaction of gold(I) chloride with potassium bromide. In this reaction, a portion of the gold is oxidized to gold(III) to form the tetrabromoaurate anion, while another portion is reduced to metallic gold. The stoichiometry of this disproportionation reaction is as follows: 3AuCl + 4KBr → KAuBr₄ + 2Au + 3KCl. smolecule.com

Direct Bromination of Gold : A more direct route involves the reaction of gold metal powder with elemental bromine in the presence of potassium bromide. acs.org This method allows for the direct formation of the gold(III) complex without the need for a pre-existing gold salt precursor.

Table 1: Established Synthesis Routes for this compound

| Synthesis Route | Reactants | Product | Key Feature |

| Salt Metathesis/Redox | Gold(I) Chloride (AuCl), Potassium Bromide (KBr) | This compound (KAuBr₄), Gold (Au), Potassium Chloride (KCl) | Involves disproportionation of Gold(I). smolecule.com |

| Direct Combination | Gold (Au), Bromine (Br₂), Potassium Bromide (KBr) | This compound (KAuBr₄) | Direct oxidation of metallic gold. acs.org |

Innovations in Controlled Synthesis of Gold Nanostructures from Tetrabromoaurate Precursors

This compound is a preferred precursor for the synthesis of gold nanostructures due to its stability and solubility in aqueous solutions. smolecule.com Recent innovations have focused on precisely controlling the size, shape, and surface properties of these nanomaterials for various technological applications. chemimpex.com

The most common approach to synthesizing gold nanoparticles (AuNPs) from KAuBr₄ is through chemical reduction in a solution. In this process, a reducing agent donates electrons to the Au(III) ions in the [AuBr₄]⁻ complex, reducing them to neutral gold atoms (Au⁰). These atoms then nucleate and grow into nanoparticles.

A variety of reducing agents can be employed, each influencing the reaction kinetics and final nanoparticle characteristics.

Amino Acids : Specific amino acids, such as L-tyrosine, glycyl-L-tyrosine, and L-arginine, have been used to reduce KAuBr₄ under alkaline conditions to form water-soluble AuNPs. acs.orgnih.gov

Sodium Citrate : A classic method involves the reduction of a gold salt solution by sodium citrate, which also acts as a capping agent to stabilize the resulting nanoparticles. arxiv.org

Sodium Borohydride (B1222165) : A strong reducing agent like sodium borohydride (NaBH₄) is often used for the rapid synthesis of small, relatively monodisperse AuNPs. acs.org

Fullerene Oxide : In a novel approach, fullerene oxide has been used in the presence of potassium carbonate and isopropyl alcohol to synthesize AuNPs from a potassium tetrachloroaurate (B171879) precursor. rubber.or.kr

The ability to tailor the physical properties of gold nanoparticles is critical for their application in fields like catalysis and biosensing. dtic.mil The size, shape, and crystallinity of AuNPs synthesized from KAuBr₄ can be precisely modulated by controlling the reaction conditions. The growth of nanoparticles continues as long as crystallization sites are not blocked by a capping agent and the gold salt is available. google.com

Key controlling factors include:

pH and Temperature : The pH of the reaction medium can significantly alter the reduction potential of the reagents and the stability of the forming nanoparticles. For instance, using a chemical process similar to established methods, researchers found that Au nanoprisms could be synthesized by adding trace halide ions to a growth solution, with the size and yield being manipulated through control over pH and temperature. dtic.mil

Ratio of Reactants : The molar ratio between the gold salt precursor and the reducing/capping agent is a critical parameter for controlling nanoparticle size. nih.gov A higher concentration of the capping agent typically leads to smaller nanoparticles by stabilizing them at an earlier stage of growth. google.com

Capping Agents : These molecules adsorb to the surface of the nanoparticles, preventing aggregation and controlling the growth rate and final shape. The strategic relationship between the particle surface and the capping agent is essential for generating AuNPs of a specific size and shape. google.com

Rate of Reagent Addition : A slow, controlled addition of the gold salt solution to the reducing agent can promote a more uniform nucleation and growth process, leading to a narrower size distribution of the final nanoparticles. d-nb.info

Table 2: Factors Modulating Gold Nanoparticle Properties

| Factor | Influence | Mechanism |

| pH/Temperature | Size, Shape, Yield | Alters reaction kinetics and stability of intermediates. dtic.mil |

| Reactant Ratio | Size | Affects the balance between nucleation and growth phases. nih.gov |

| Capping Agents | Size, Shape, Stability | Stabilizes particles, prevents aggregation, and can direct anisotropic growth. google.com |

| Addition Rate | Size Distribution | Slow addition promotes monodispersity by controlling the nucleation rate. d-nb.info |

In an effort to develop more sustainable synthetic methods, green chemistry principles have been applied to AuNP synthesis. These approaches utilize environmentally benign and non-toxic reagents.

Amino Acid-Mediated Synthesis : As mentioned previously, using amino acids like L-tyrosine and L-arginine as reducing agents for KAuBr₄ represents a biocompatible synthesis route. acs.orgnih.gov

Plant-Mediated Synthesis : Extracts from plants, such as lemongrass, have been shown to effectively reduce gold ions to form nanoparticles. nih.gov Seedlings of Sesbania drummondii grown in a potassium tetrachloroaurate solution were found to accumulate gold and form stable AuNPs within their tissues. nih.gov

Macrocycle-Assisted Synthesis : A simple, one-pot green synthesis of AuNPs has been achieved by reacting an aqueous mixture of potassium tetrachloroaurate(III) and the macrocycle cucurbit chemistryviews.orguril at room temperature. chemistryviews.orgnih.govresearchgate.net In this reaction, the macrocycle surprisingly functions as both the reducing agent and the stabilizing agent, eliminating the need for traditional, often harsh, chemical reductants. chemistryviews.orgresearchgate.net

Galvanic replacement is a powerful and versatile method for creating hollow or bimetallic nanostructures. This process relies on the electrochemical potential difference between two different metals. An aqueous solution of this compound can be used to facilitate these reactions. smolecule.com

In a typical reaction, a solution containing [AuBr₄]⁻ ions is introduced to pre-synthesized nanoparticles of a less noble metal, such as silver (Ag) or palladium (Pd). nih.govbeilstein-journals.org The Au(III) ions are spontaneously reduced to metallic gold (Au⁰) on the surface of the template nanoparticles, while the template metal is simultaneously oxidized and dissolves into the solution. This process can be used to create complex nanostructures like hollow nanocages, nanoboxes, and nanoframes. nih.govsmolecule.com For example, Au nanocages have been synthesized through the galvanic replacement of palladium templates using a stabilized "K-gold" solution, a process that avoids the use of potentially toxic silver templates. nih.gov

Synthesis of Novel Coordination Compounds Incorporating the Tetrabromoaurate Moiety

Beyond its role as a precursor for metallic nanoparticles, the tetrabromoaurate anion, [AuBr₄]⁻, can itself be incorporated as a fundamental building block in the synthesis of novel coordination compounds. truman.edu In these compounds, the [AuBr₄]⁻ moiety can act as a counter-anion to a complex cation or participate in ligand substitution reactions to form new neutral or charged gold(III) complexes.

Research in this area has explored the ligand substitution kinetics and equilibria of the [AuBr₄]⁻ anion with various heterocyclic nitrogen donor ligands. acs.org These studies investigate how ligands can replace one or more of the bromide ions in the coordination sphere of the gold center, leading to the formation of new molecular architectures with potentially unique catalytic, optical, or electronic properties. The development of such coordination compounds is a burgeoning field within inorganic and materials chemistry. researchgate.net

Electronic Structure and Bonding Characteristics of the Tetrabromoaurate(III) Anion

The tetrabromoaurate(III) anion, [AuBr₄]⁻, is a coordination complex featuring a central gold (Au) atom in the +3 oxidation state. wikipedia.org Gold(III) has a d⁸ electron configuration. The ion exhibits a distinct square planar geometry, a common arrangement for d⁸ metal complexes. ontosight.ai This geometry is a direct consequence of the electronic interactions between the central metal ion and the four bromide (Br⁻) ligands.

Ligand Exchange Dynamics and Substitution Reactivity in Tetrabromoaurate Solutions

The [AuBr₄]⁻ anion is relatively inert but undergoes ligand substitution reactions in solution, where one or more bromide ligands are replaced by other species. ontosight.ai These reactions are crucial as [AuBr₄]⁻ often serves as a precursor for the synthesis of other gold(III) complexes. ontosight.ai

Studies on the kinetics of ligand substitution for square-planar gold(III) complexes, including [AuBr₄]⁻ and the analogous [AuCl₄]⁻, reveal that these reactions typically proceed via an associative mechanism. researchgate.net This mechanism involves the formation of a five-coordinate intermediate before the leaving group departs. The reactivity is influenced by the nature of the incoming ligand, with more nucleophilic species generally reacting faster. researchgate.net

Kinetic investigations have established a two-term rate law for these substitution reactions, which is characteristic of square-planar complexes. researchgate.netresearchgate.net The rate of reaction depends on both the concentration of the gold complex and the concentration of the entering ligand. Research has shown that the hydrolysis of [AuBr₄]⁻ is significantly faster than that of analogous platinum(II) complexes. researchgate.net In some cases, redox reactions can outpace ligand substitution; for instance, the reaction of [AuBr₄]⁻ with iodide can lead to the reduction of Au(III) to Au(I) more rapidly than the substitution of bromide by iodide. researchgate.net The exchange of ligands can be monitored using various analytical techniques, including UV-visible spectrophotometry and electrospray ionization mass spectrometry (ESI-MS), to understand the speciation and kinetics in solution. researchgate.netnih.gov

Formation and Stability Constants of this compound Complexes with Various Ligands

When [AuBr₄]⁻ reacts with other ligands (L) in solution, a series of stepwise equilibria are established, leading to the formation of new complexes. spjainsasaram.co.in The strength of the interaction between the gold(III) center and the incoming ligands is quantified by stability constants, also known as formation constants. wikipedia.orgscispace.com

The equilibria for the substitution of bromide ligands by a generic ligand 'L' can be represented as follows:

| Equilibrium Reaction | Stepwise Stability Constant (K) | Cumulative Stability Constant (β) |

| [AuBr₄]⁻ + L ⇌ [AuBr₃L]⁻ + Br⁻ | K₁ = [[AuBr₃L]⁻]/[[AuBr₄]⁻][L]] | β₁ = K₁ |

| [AuBr₃L]⁻ + L ⇌ [AuBr₂L₂]⁻ + Br⁻ | K₂ = [[AuBr₂L₂]⁻]/[[AuBr₃L]⁻][L]] | β₂ = K₁ * K₂ |

| [AuBr₂L₂]⁻ + L ⇌ [AuBrL₃]⁻ + Br⁻ | K₃ = [[AuBrL₃]⁻]/[[AuBr₂L₂]⁻][L]] | β₃ = K₁ * K₂ * K₃ |

| [AuBrL₃]⁻ + L ⇌ [AuL₄]⁻ + Br⁻ | K₄ = [[AuL₄]⁻]/[[AuBrL₃]⁻][L]] | β₄ = K₁ * K₂ * K₃ * K₄ |

This is an interactive table based on the principles of stability constants. spjainsasaram.co.inwikipedia.orgumb.edu

The determination of these constants is essential for calculating the concentration of each complex species at equilibrium. wikipedia.org Studies have been conducted to determine the kinetics and equilibria for the reaction of the tetrabromoaurate(III) anion with various ligands, such as heterocyclic nitrogen donors, providing valuable data on their relative stabilities. acs.org

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of crystalline solids. Such analyses performed on salts of the tetrabromoaurate(III) anion consistently confirm the square-planar coordination geometry around the central gold atom. researchgate.net While the crystal structure of simple this compound (K[AuBr₄]) is a fundamental reference, numerous derivatives have been synthesized and structurally characterized, providing deeper insight into the packing and intermolecular interactions.

An example is the structure of inosinium tetrabromoaurate(III) dihydrate. researchgate.net In this compound, the [AuBr₄]⁻ anion co-crystallizes with a protonated inosine (B1671953) molecule and water molecules. The crystallographic data reveal the precise dimensions of the anion and its interactions within the crystal lattice.

Crystallographic Data for Inosinium Tetrabromoaurate(III) Dihydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃N₄O₅⁺ · [AuBr₄]⁻ · 2H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.430 |

| b (Å) | 8.272 |

| c (Å) | 8.768 |

| α (°) | 98.96 |

| β (°) | 108.02 |

| γ (°) | 94.56 |

This interactive table presents data from the crystallographic study of a tetrabromoaurate derivative. researchgate.net

Other structurally characterized derivatives include salts with large organic cations, such as in bis(3,3'-dimethylene-2,2'-biquinolinium) tetrabromoaurate(III), where the ionic structure is stabilized by interactions between the components. iucr.orgcore.ac.uk These studies provide critical information on bond lengths, bond angles, and non-covalent interactions like hydrogen bonds, which govern the supramolecular architecture of these materials. core.ac.uk

Mechanistic Investigations of Chemical Transformations Involving Potassium Tetrabromoaurate

Redox Reaction Pathways and Kinetic Studies

The reduction of the gold(III) center in the tetrabromoaurate(III) anion, [AuBr₄]⁻, is a key transformation that has been the subject of numerous kinetic and mechanistic studies. The nature of the reducing agent and the reaction conditions play a pivotal role in dictating the reaction pathway and its rate.

Kinetics and Reaction Mechanisms of Gold(III) Reduction by Organic Substrates (e.g., Oxalic Acid, Methanol)

The reduction of gold(III) complexes by organic substrates such as oxalic acid and methanol (B129727) has been investigated to elucidate the underlying reaction mechanisms.

In the case of the oxidation of oxalic acid by potassium tetrabromoaurate(III), studies have shown that the reaction is first order with respect to both the gold(III) complex and oxalic acid under pseudo-first-order conditions. nih.gov The reaction is retarded by the presence of both H⁺ and Br⁻ ions, suggesting the involvement of these species in pre-equilibria. The reactive species of the gold(III) complex is proposed to be AuBr₃(H₂O). nih.gov For the analogous tetrachloroaurate(III) complex, the reaction with oxalic acid exhibits a fractional order with respect to the organic substrate. researchgate.net The reactive entities in that system are suggested to be AuCl₃(OH)⁻ and the hydrogen oxalate (B1200264) ion (HC₂O₄⁻). A mechanism involving the formation of a substitution complex, [AuCl₃(C₂O₄)]²⁻, prior to a rate-limiting disproportionation has been proposed. researchgate.net

Below is a data table summarizing the kinetic parameters for the reduction of a gold(III) complex by methanol.

| Parameter | Value | Conditions |

| Reaction Order in [Au(III)] | 1 | µ = 0.05 mol dm⁻³ (NaClO₄), T = 30.0 ± 1 °C |

| Reaction Order in [CH₃OH] | 1 | µ = 0.05 mol dm⁻³ (NaClO₄), T = 30.0 ± 1 °C |

| Overall Reaction Order | 2 | µ = 0.05 mol dm⁻³ (NaClO₄), T = 30.0 ± 1 °C |

| Activation Enthalpy (ΔH‡) | 6.101 kJ mol⁻¹ | - |

| Activation Entropy (ΔS‡) | -196.82 J K⁻¹ mol⁻¹ | - |

Role of Amino Acids and Bioligands in Tetrabromoaurate(III) Reduction

Amino acids and other bioligands play a significant role in the reduction of tetrabromoaurate(III), a process that is fundamental to the green synthesis of gold nanoparticles. The rate of particle formation has been found to be inversely proportional to the final particle size. nih.gov

The interaction of gold(III) with amino acids is multifaceted. It can involve strong interactions with the amino acid side chains, particularly those containing sulfur (cysteine and methionine), selenium (selenocysteine), and aromatic groups (tyrosine and tryptophan). rsc.org These interactions can lead to the reduction of Au(III) to Au(I) and subsequently to Au(0). Sulfur-containing amino acids are readily oxidized by Au(III). rsc.org For instance, cysteine is rapidly oxidized to cystine. rsc.org The initial step in this process is the coordination of the sulfur atom of the amino acid to the gold(III) center. researchgate.net

The reducing power of various amino acids towards Au(III) has been noted, with serine, tryptophan, threonine, glutamine, glutamic acid, asparagine, aspartic acid, lysine, arginine, and histidine all possessing a notable ability to reduce the gold center. rsc.org

Influence of Reaction Conditions (pH, Temperature, Ionic Strength) on Reaction Rates

The rates of reduction of tetrabromoaurate(III) are significantly influenced by the reaction conditions.

pH: The hydrogen ion concentration can have a retarding effect on the reaction rate, as observed in the oxidation of oxalic acid. nih.gov This is often due to the protonation of the reductant or the gold(III) complex, which can alter their reactivity. In the reduction of Au(III) by some amino acids, alkaline conditions are utilized, indicating that pH plays a crucial role in facilitating the reaction. nih.gov For some gold(III) reduction reactions, an increase in pH can accelerate the process. nih.gov

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The temperature dependence of the rate constant can be used to determine the activation energy of the reaction. For the reduction of a gold(III) bromide complex by sodium nitrite (B80452), the activation enthalpy for the two parallel reaction steps was found to be 29.18 kJ·mol⁻¹ and 40.75 kJ·mol⁻¹, respectively. researchgate.net

Ionic Strength: The effect of ionic strength on the reaction rate provides insights into the nature of the interacting species in the rate-determining step. In the reduction of the [AuCl₃(OH)]⁻ complex by methanol, varying the ionic strength had no effect on the reaction rate. ajol.info This suggests that the rate-determining step does not involve the interaction of two charged species.

Electron Transfer Processes in Tetrabromoaurate(III) Chemistry

The reduction of tetrabromoaurate(III) fundamentally involves the transfer of electrons from the reducing agent to the gold(III) center. The mechanism of this electron transfer can be broadly classified as either inner-sphere or outer-sphere.

An outer-sphere electron transfer mechanism is proposed for the reduction of [AuCl₃(OH)]⁻ by methanol, based on the linearity of a Michaelis-Menten type plot with a negligible intercept and the absence of a spectroscopically detectable intermediate complex. ajol.info In this mechanism, the electron is transferred without a bridging ligand connecting the oxidant and the reductant.

In contrast, a substitutive, inner-sphere mechanism has been suggested for the reduction of gold(III) bromide complexes by sodium nitrite. researchgate.net This pathway involves the formation of a precursor complex where the reductant coordinates to the gold(III) center, facilitating the electron transfer through a bridging ligand.

The reduction of Au(III) can proceed in a stepwise manner, involving the transfer of one or two electrons at a time. For instance, the reduction of Au(III) to Au(I) is a two-electron process, which can be followed by a further one-electron reduction to Au(0). researchgate.net

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are crucial for a complete understanding of the reaction mechanism. In the reduction of gold(III) complexes, intermediates such as Au(II) and Au(I) species have been proposed.

In the reduction of tetrachloroaurate(III) by certain cyano complexes, a gold(II) species, Au(II)Cl₃⁻, has been suggested as an intermediate. researchgate.net The formation of gold(I) ions as an intermediate is also a common feature in the two-electron reduction of Au(III) complexes. researchgate.net

Spectroscopic techniques are invaluable for detecting and characterizing these short-lived species. For example, in the oxygen reduction reaction on gold electrodes, surface-enhanced infrared reflection-absorption spectroscopy (SEIRAS) has been used to identify adsorbed intermediates. acs.org While direct spectroscopic evidence for intermediates in the reduction of this compound by the specified organic substrates is scarce in the literature, the formation of Au(I)-thiolate periodic structures as intermediates in the reduction by thiol-containing bioligands is well-established. mdpi.com

Catalytic Applications of Potassium Tetrabromoaurate and Derived Gold Catalysts

Heterogeneous Catalysis via Gold Nanoparticles Derived from Potassium Tetrabromoaurate Precursors

Gold, traditionally considered chemically inert in its bulk form, exhibits remarkable catalytic activity when prepared as nanoparticles, particularly when supported on various materials. mdpi.com this compound serves as a precursor for generating these catalytically active gold nanoparticles (AuNPs). The unique catalytic properties of AuNPs stem from quantum size effects and a high surface-area-to-volume ratio, which leads to a significant fraction of low-coordination surface atoms (at edges and corners) that act as active sites. mdpi.com

The synthesis of effective supported gold catalysts involves the deposition of pre-formed or in-situ generated AuNPs onto a high-surface-area support. The choice of preparation method and support material is critical as it strongly influences the particle size, dispersion, and metal-support interaction, which in turn dictate the catalyst's performance. rsc.org

Common preparation methods include:

Deposition-Precipitation (DP): This is one of the most widely used methods, especially for metal oxide supports with a high isoelectric point like TiO₂, Al₂O₃, and Fe₂O₃. mdpi.comikm.org.my It involves precipitating a gold precursor, such as hydrolyzed HAuCl₄ (which can be derived from KAuBr₄), onto the support surface by adjusting the pH. mdpi.commdpi.com Subsequent calcination and/or reduction steps produce small, well-dispersed AuNPs. ikm.org.my

Impregnation: In this method, the support is treated with a solution containing a gold precursor, followed by solvent removal and reduction. mdpi.com While simpler, it can sometimes lead to larger, less uniform particles compared to the DP method.

Grafting and Functionalization: For supports like mesoporous silica, which have a low point of zero charge, the surface is often functionalized with organic groups (e.g., containing amine or thiol functionalities) to anchor the gold precursor before reduction. mdpi.com This approach helps prevent particle agglomeration and leaching. mdpi.com

The performance of these catalysts is highly dependent on particle size, with activity often increasing dramatically as the nanoparticle diameter drops below 10 nm, and especially below 3 nm. mdpi.comfrontiersin.org

The table below outlines common preparation methods and their impact on catalyst characteristics.

| Preparation Method | Typical Support | Gold Precursor | Key Advantage | Resulting Au NP Size |

| Deposition-Precipitation | TiO₂, Al₂O₃ | HAuCl₄ | High dispersion, strong metal-support interaction | Typically < 5 nm |

| Impregnation | Activated Carbon, Silica | HAuCl₄, KAuBr₄ | Simple procedure | Variable, often > 5 nm |

| Grafting via Functionalization | Mesoporous Silica | HAuCl₄ | Prevents agglomeration and leaching | Controlled, narrow distribution |

| One-Pot Synthesis | Zeolites (e.g., TS-1) | HAuCl₄⋅3 H₂O | Forms ligand-stabilized sub-nanometer clusters | < 1 nm |

Supported gold nanoparticles have proven to be exceptionally efficient and selective catalysts for a variety of redox reactions under mild conditions. frontiersin.org

Oxidation Reactions: AuNPs are highly active for oxidation processes, most notably the selective oxidation of alcohols. frontiersin.org Supported on various oxides or carbon materials, gold catalysts can facilitate the conversion of primary alcohols to aldehydes with high selectivity, often using molecular oxygen or air as the oxidant under relatively low temperatures. This offers a greener alternative to traditional methods that rely on stoichiometric and often toxic oxidizing agents. frontiersin.org

Hydrogenation Reactions: In the realm of hydrogenation, gold nanoparticles exhibit unique chemoselectivity compared to traditional platinum-group metal catalysts. rsc.org A key application is the selective hydrogenation of α,β-unsaturated aldehydes and ketones to the corresponding unsaturated alcohols, a challenging transformation where other catalysts tend to hydrogenate the C=C double bond. rsc.org AuNPs are also effective for the chemoselective hydrogenation of functionalized nitroaromatics to anilines, leaving other reducible groups intact. rsc.org The catalytic activity in hydrogenation is strongly influenced by the nanoparticle size and the nature of the support material. mdpi.com

Gold nanoparticles are also effective electrocatalysts for energy conversion reactions. mdpi.com Their application in water splitting—the process of dissociating water into hydrogen (H₂) and oxygen (O₂)—is a significant area of research for clean energy production. mdpi.com

In this context, AuNPs primarily contribute to the hydrogen evolution reaction (HER), the cathodic half-reaction of water splitting where protons are reduced to molecular hydrogen (2H⁺ + 2e⁻ → H₂). nih.gov Studies have shown that gold nanoparticles possess discrete, electrocatalytically active sites capable of facilitating this proton reduction. nih.gov This electrocatalytic behavior is distinct from that of bulk gold, highlighting another instance where the nanoscale properties of the material lead to novel reactivity. nih.gov

Furthermore, the plasmonic properties of gold nanoparticles are being explored to enhance photocatalytic water splitting. kcl.ac.uk When illuminated, AuNPs exhibit a localized surface plasmon resonance, which is a collective oscillation of their conduction electrons. kcl.ac.uk The decay of these plasmons can generate energetic "hot" electrons, which can be injected into a neighboring semiconductor material or participate directly in redox reactions, thereby using light energy to drive the water-splitting process more efficiently. kcl.ac.uk

Applications in Materials Science and Nanotechnology Utilizing Potassium Tetrabromoaurate

Integration of Gold Nanomaterials in Advanced Functional Materials

The unique optical and electronic properties of gold nanomaterials make them highly desirable for integration into advanced functional materials. Potassium tetrabromoaurate is a key starting material in the synthesis of these gold nanostructures.

This compound is utilized in the synthesis of gold nanoparticles (AuNPs) for various biomedical research applications. One method involves the reduction of a this compound precursor solution by amino acids under alkaline conditions to form water-soluble dispersions of gold nanoparticles. researchgate.netresearchgate.net For instance, amino acids such as L-tyrosine, glycyl-L-tyrosine, and L-arginine have been successfully used as reducing and capping agents in the synthesis of AuNPs from KAuBr₄. researchgate.netcore.ac.uk

The use of L-tyrosine and glycyl-L-tyrosine as reducing agents results in the formation of spherical gold nanoparticles with diameters ranging from 5 to 40 nanometers. core.ac.uk In contrast, L-arginine can produce particles with different morphologies. core.ac.uk The particle sizes of the resulting AuNPs are influenced by the rate of their formation. researchgate.net This "green synthesis" approach, which avoids harsh chemicals, is particularly advantageous for biomedical applications where biocompatibility is crucial. core.ac.uk

| Reducing Agent | Gold Precursor | Resulting Nanoparticle Characteristics |

| L-tyrosine | This compound | Spherical nanoparticles, 5-40 nm diameter |

| Glycyl-L-tyrosine | This compound | Spherical nanoparticles, 5-40 nm diameter |

| L-arginine | This compound | Varied morphologies |

Gold nanoparticles synthesized from precursors like this compound are integral to the design of advanced electrochemical sensors and biosensors. These nanoparticles can be incorporated into various matrices to enhance the sensitivity and performance of the sensors. For example, AuNPs can be embedded within polymer matrices, such as polypyrrole and polyaniline, on electrode surfaces. acs.org This integration of gold nanoparticles provides a stable and effective platform for the immobilization of biomolecules, which is a critical step in the fabrication of biosensors for detecting analytes like glucose. acs.org The high surface area and favorable electronic properties of the gold nanoparticles facilitate efficient electrochemical reactions, leading to improved sensor performance.

Doping of Carbon-Based Nanostructures with this compound

This compound has been identified as a highly effective dopant for enhancing the properties of carbon-based nanostructures, particularly carbon nanotubes.

Chemical doping with this compound has been shown to significantly improve the electrical conductivity of carbon nanotube (CNT) wires. acs.orgresearchgate.net This enhancement is attributed to a reduction in the tunneling barrier between individual CNTs and their bundles, as well as an increase in the number of charge carriers for transport within the tubes. acs.org

Research has demonstrated that doping with KAuBr₄ can increase the electrical conductivity of commercially scaled CNT wires by a factor of six, achieving values greater than 1 MS/m. acs.orgresearchgate.net Furthermore, this doping process has been found to increase the failure current density by 67% to 35 ± 3 MA/m². acs.orgresearchgate.net Ab initio modeling suggests that the dopant is most effective in a disassociated form, with the potassium and AuBr₄ fragments producing strong n-type and p-type doping effects, respectively. researchgate.netacs.org

The thermal stability of KAuBr₄ is a critical factor in its performance as a dopant, especially for high-current applications. acs.org Even after exposure to high temperatures that cause some degradation of the dopant through bromine removal, KAuBr₄-doped CNT wires can maintain a lower resistance per length, contributing to their enhanced current density at failure. acs.org

| Property | Undoped CNT Wires | KAuBr₄-Doped CNT Wires |

| Electrical Conductivity | ~0.17 MS/m | > 1 MS/m |

| Failure Current Density | Lower | 35 ± 3 MA/m² (67% increase) |

| Conduction Mechanism | Fluctuation-assisted tunneling | Reduced tunneling barrier |

This compound can be used as a precursor for the one-step synthesis of single-crystal gold nanoplates on graphitic surfaces, such as graphene multilayers. acs.org This process utilizes the graphitic layers as a reducing agent, enabling the nucleation and growth of the gold nanostructures without the need for additional seed crystals. acs.org The bromide ions present in the KAuBr₄ solution facilitate the preferential growth of the {111} facets of the gold crystals, leading to the formation of nanoplates. acs.org

While direct studies on graphdiyne are emerging, the principles observed with graphene are highly relevant. Research on graphdiyne has shown that its intrinsic reductivity facilitates the rapid growth of Au nanoplates from a gold precursor. acs.orgresearchgate.net The high affinity between the sp-carbon-rich graphdiyne template and the {111} facets of gold atoms drives the formation of these nanostructures. researchgate.net The morphology and size of the resulting gold nanostructures on such 2D materials can be controlled by adjusting synthesis parameters. acs.orgacs.org

Fabrication of Conductive Polymers and Advanced Coatings Using Gold Precursors

Gold nanoparticles, synthesized from precursors such as this compound, can be incorporated into polymer matrices to create conductive composites. The advantage of this approach is the potential for well-dispersed and homogeneously encapsulated gold nanoparticles within the polymer, leading to materials with enhanced electrical properties. core.ac.uk While specific research extensively detailing the use of this compound for the fabrication of a wide range of conductive polymers and advanced coatings is an area of ongoing research, the foundational principles of gold nanoparticle synthesis from this precursor are applicable. The synthesis of composite materials where gold nanoparticles are formed in situ during the polymerization process has been demonstrated with other gold salts, indicating a viable route for KAuBr₄ as well. science.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Potassium Tetrabromoaurate Systems

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within the tetrabromoaurate(III) anion ([AuBr₄]⁻). These techniques are sensitive to the vibrations of the Au-Br bonds and can provide information about the symmetry and nature of the coordination environment.

Key Research Findings:

Identification of Vibrational Modes: Studies have identified the characteristic vibrational modes of the square planar [AuBr₄]⁻ ion. These include stretching and bending modes of the Au-Br bonds.

Symmetry Determination: The number and activity (infrared or Raman) of these vibrational modes are consistent with a D₄h point group symmetry for the isolated [AuBr₄]⁻ anion, confirming its square planar geometry.

Bonding Characterization: The frequencies of the Au-Br stretching vibrations provide insights into the strength and nature of the gold-bromine bond. Changes in these frequencies can indicate interactions with the surrounding medium or the potassium counter-ion.

| Vibrational Mode | Symmetry | FTIR Activity | Raman Activity | Typical Frequency Range (cm⁻¹) |

|---|---|---|---|---|

| ν(Au-Br) Symmetric Stretch | A₁g | Inactive | Active (Polarized) | ~210-220 |

| ν(Au-Br) Asymmetric Stretch | Eᵤ | Active | Inactive | ~240-250 |

| δ(Br-Au-Br) In-plane Bend | B₁g | Inactive | Active (Depolarized) | ~100-110 |

| δ(Br-Au-Br) Out-of-plane Bend | A₂ᵤ | Active | Inactive | ~90-100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Interactions and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the interactions of the [AuBr₄]⁻ anion with ligands and for studying its behavior in solution. While gold itself is not a commonly studied nucleus in NMR, the resonance of other nuclei, such as those in surrounding solvent molecules or ligands, can be perturbed by the presence of the gold complex, providing valuable information. nih.gov Additionally, potassium-39 (B86800) NMR can be utilized to study the environment of the counter-ion. huji.ac.il

Key Research Findings:

Ligand Exchange Dynamics: NMR can be used to monitor the exchange of bromide ligands with other ligands in solution. The rate of these exchange processes can be determined by analyzing changes in the NMR spectra, such as line broadening or the appearance of new signals.

Solvation Shell Structure: The chemical shifts of solvent nuclei can be influenced by the proximity of the paramagnetic [AuBr₄]⁻ ion. This effect can be used to probe the structure of the solvation shell around the complex.

Ion Pairing: ³⁹K NMR can provide insights into the extent of ion pairing between the K⁺ and [AuBr₄]⁻ ions in solution. huji.ac.il Changes in the chemical shift and relaxation times of the ³⁹K nucleus can indicate the formation of contact or solvent-separated ion pairs. huji.ac.ilnih.gov

| NMR Technique | Information Gained | Typical Observations |

|---|---|---|

| Ligand-based NMR (e.g., ¹H, ¹³C) | Ligand binding and exchange | Changes in chemical shifts, line broadening |

| Solvent Nuclei NMR (e.g., ¹H, ¹⁷O) | Solvation structure | Paramagnetic shifts and relaxation effects |

| ³⁹K NMR | Cation environment and ion pairing | Chemical shift changes, quadrupolar relaxation effects huji.ac.il |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Plasmon Resonance Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for studying potassium tetrabromoaurate, particularly for monitoring reactions in solution and for characterizing the plasmon resonance of gold nanoparticles derived from it. bracu.ac.bd The [AuBr₄]⁻ ion exhibits characteristic absorption bands in the UV-Vis region due to ligand-to-metal charge transfer (LMCT) transitions.

Key Research Findings:

Reaction Kinetics: The progress of reactions involving the [AuBr₄]⁻ ion, such as ligand substitution or reduction to elemental gold, can be monitored by observing changes in the UV-Vis spectrum over time. thermofisher.comthermofisher.com The disappearance of the characteristic [AuBr₄]⁻ absorption bands or the appearance of new bands corresponding to products can be used to determine reaction rates and mechanisms. sctunisie.orgntnu.no

Quantitative Analysis: The concentration of [AuBr₄]⁻ in solution can be determined using Beer-Lambert Law, by measuring the absorbance at a specific wavelength where it has a strong absorption. mt.comresearchgate.net

Surface Plasmon Resonance (SPR): When this compound is used as a precursor to synthesize gold nanoparticles, UV-Vis spectroscopy is crucial for characterizing the resulting nanoparticles. rsc.org Gold nanoparticles exhibit a strong absorption band, known as the surface plasmon resonance (SPR) band, in the visible region of the spectrum. nih.gov The position and shape of this band are sensitive to the size, shape, and aggregation state of the nanoparticles. nih.govresearchgate.net

| Phenomenon | Wavelength Range | Application |

|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | UV region (~250-400 nm) | Reaction monitoring, quantification of [AuBr₄]⁻ |

| Surface Plasmon Resonance (SPR) | Visible region (~500-600 nm for spherical AuNPs) | Characterization of gold nanoparticles (size, shape, stability) |

Electron Microscopy (TEM, SEM) for Nanostructure Morphology and Size Distribution Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for the direct visualization and characterization of nanostructures synthesized from this compound. utexas.edu These methods provide high-resolution images of the morphology, size, and arrangement of nanoparticles. nih.gov

Key Research Findings:

Morphology and Shape: TEM and SEM images reveal the detailed morphology of gold nanostructures, such as nanospheres, nanorods, nanowires, and other complex shapes, that can be synthesized using this compound as a precursor. youtube.com

Size and Size Distribution: By analyzing a large number of particles from TEM or SEM images, a statistically significant size distribution can be determined. researchgate.netnih.gov This is crucial for understanding the properties of the nanomaterials, as they are often size-dependent. rsc.org

Crystallinity and Defects: High-resolution TEM (HRTEM) can provide information about the crystalline structure of individual nanoparticles, including the arrangement of atoms and the presence of any crystal defects. youtube.com

| Technique | Primary Information | Resolution | Sample Preparation |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Internal structure, size, shape, crystallinity youtube.com | Atomic scale | Thin films or dispersed nanoparticles on a grid |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, size nih.gov | Nanometer scale | Conductive coating often required |

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structure Elucidation

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure and phase purity of solid this compound. malvernpanalytical.com By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, detailed information about the arrangement of atoms can be obtained.

Key Research Findings:

Crystal System and Space Group: XRD analysis has confirmed that this compound crystallizes in a specific crystal system with a well-defined space group. The diffraction pattern is a unique fingerprint of this crystalline phase. youtube.comncl.ac.uk

Lattice Parameters: Precise lattice parameters (the dimensions of the unit cell) can be determined from the positions of the diffraction peaks. materialsproject.orglums.edu.pk These parameters are fundamental to describing the crystal structure.

Phase Purity: XRD is highly effective for identifying the presence of any crystalline impurities in a sample of this compound. researchgate.netiaea.org Each crystalline phase will produce its own distinct diffraction pattern, allowing for the identification of mixed phases. doitpoms.ac.uk

| Parameter | Information Source from XRD Pattern |

|---|---|

| Crystal Structure | Peak positions and relative intensities |

| Lattice Parameters | Peak positions (Bragg's Law) materialsproject.org |

| Phase Identification | Comparison of the entire pattern to databases ncl.ac.uk |

| Crystallite Size | Peak broadening (Scherrer equation) |

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of the [AuBr₄]⁻ complex. nih.gov CV provides information about the reduction and oxidation potentials of the gold center and can be used to study the mechanisms of electron transfer reactions.

Key Research Findings:

Redox Potentials: Cyclic voltammetry experiments have determined the formal reduction potential for the Au(III)/Au(0) couple in the [AuBr₄]⁻ complex. This potential is a key thermodynamic parameter that governs its reactivity in redox processes.

Electron Transfer Kinetics: The shape of the cyclic voltammogram can provide insights into the kinetics of the electron transfer process. For example, the separation between the anodic and cathodic peak potentials can indicate the degree of reversibility of the redox reaction. asdlib.org

Reaction Mechanisms: CV can be used to study the mechanism of the reduction of [AuBr₄]⁻, including the number of electrons transferred and the involvement of any coupled chemical reactions. mdpi.com

| Electrochemical Parameter | Information Obtained from Cyclic Voltammetry |

|---|---|

| Peak Potential (Eₚ) | Thermodynamics of the redox process (reduction/oxidation potentials) |

| Peak Current (Iₚ) | Concentration of the electroactive species and diffusion coefficient |

| Peak Separation (ΔEₚ) | Kinetics and reversibility of the electron transfer reaction asdlib.org |

| Scan Rate Dependence | Information on reaction mechanisms and surface processes researchgate.net |

Computational and Theoretical Studies on Potassium Tetrabromoaurate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the wavefunctions of electrons in molecules, which in turn allows for the prediction of a wide range of molecular properties. northwestern.edu These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. For complex systems involving heavy elements like gold, relativistic effects must often be considered to achieve high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules and materials. youtube.com It offers a balance between computational cost and accuracy, making it suitable for a wide range of systems, including gold(III) complexes. nih.govmdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem. youtube.com

For the tetrabromoaurate anion, [AuBr₄]⁻, DFT can be used to calculate its optimized geometry, vibrational frequencies, and electronic structure. The square planar geometry of the [AuBr₄]⁻ ion is a key feature that can be accurately predicted. wikipedia.org Furthermore, DFT allows for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO provides an estimate of the chemical hardness and the electronic excitation energies.

DFT is also employed to investigate the properties of materials containing potassium tetrabromoaurate. For instance, studies on potassium-doped materials have utilized DFT to understand changes in electronic band structure and density of states (DOS) upon doping. scu.ac.iraps.org Similar approaches can be applied to understand the solid-state properties of this compound and how impurities or defects might influence its behavior. mdpi.com

Table 1: Representative DFT-Calculated Properties for the [AuBr₄]⁻ Anion

| Property | Calculated Value | Significance |

|---|---|---|

| Au-Br Bond Length | ~2.43 Å | Correlates with experimental X-ray data and indicates bond strength. |

| HOMO-LUMO Gap | ~2.5 - 3.0 eV | Relates to the electronic stability and the energy of the lowest electronic transition. |

| Vibrational Frequencies | Multiple modes | Can be compared with experimental IR and Raman spectra to confirm the structure. |

Note: The values in this table are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Ab initio methods, meaning "from first principles," solve the Schrödinger equation without relying on empirical data. lsu.edu These methods are generally more computationally demanding than DFT but can offer higher accuracy. nih.gov They are particularly useful for benchmarking other methods and for studying systems where DFT might fail.

In the context of this compound, ab initio calculations can model the effects of doping, where potassium or bromide ions are substituted with other elements. Such studies can predict how doping alters the geometric and electronic structure of the compound. scu.ac.irrsc.orgaps.orgaps.org For example, ab initio simulations can determine the most energetically favorable sites for dopant atoms and calculate the resulting changes in lattice parameters and electronic band gaps. scu.ac.irberkeley.edu

Furthermore, ab initio methods are invaluable for mapping out reaction pathways. For reactions involving the [AuBr₄]⁻ ion, such as ligand exchange or reduction, these calculations can identify transition states and determine activation energies. This information is crucial for understanding the kinetics and mechanisms of these reactions. By calculating the potential energy surface, researchers can visualize the entire course of a chemical reaction. lsu.edu

Molecular Dynamics Simulations of Tetrabromoaurate Interactions

While quantum chemical methods are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. nih.govresearchgate.net MD simulations model the movement of atoms and molecules based on classical mechanics, where the forces between particles are described by a force field. nih.govdigitellinc.com

For this compound, MD simulations can be used to study its behavior in solution. This includes how the K⁺ and [AuBr₄]⁻ ions are solvated by water molecules and how they interact with each other. bohrium.com Simulations can provide detailed information about the structure of the solvation shells around the ions and the dynamics of ion pairing. uniroma1.it

MD simulations are also employed to investigate the interaction of the tetrabromoaurate ion with surfaces, such as gold surfaces. nih.gov This is relevant for understanding processes like electrodeposition and catalysis. These simulations can reveal how the ion adsorbs onto the surface, its orientation, and how the surface influences its structure and reactivity. nih.gov

Thermodynamic and Kinetic Modeling of Gold(III) Reactions

Thermodynamic and kinetic modeling provides a quantitative understanding of the feasibility and rate of chemical reactions involving gold(III) complexes like this compound.

Thermodynamic modeling, often aided by quantum chemical calculations, can predict the equilibrium constants and reaction energies (enthalpy, entropy, and Gibbs free energy) for reactions. nih.gov For example, the stability of the [AuBr₄]⁻ complex in solution and the thermodynamics of ligand substitution reactions can be evaluated.

Kinetic studies focus on the rates of reactions. Experimental data, often obtained using techniques like spectrophotometry, can be used to determine rate laws and rate constants. researchgate.netimim.pl For instance, the reduction of [AuBr₄]⁻ to elemental gold is a reaction of significant interest, and its kinetics have been studied under various conditions. researchgate.net Kinetic modeling can then be used to propose and validate reaction mechanisms. A study on the reduction of gold(III) bromide complexes by sodium nitrite (B80452) revealed a complex reaction path with parallel bimolecular reactions. researchgate.netimim.pl

Table 2: Kinetic Parameters for the Reduction of [AuBr₄]⁻ by Sodium Nitrite

| Parameter | Value (for the first parallel step) | Value (for the second parallel step) |

|---|---|---|

| Second-order rate constant (at 20°C) | 2.948 M⁻¹·s⁻¹ | 0.191 M⁻¹·s⁻¹ |

| Activation Enthalpy (ΔH‡) | 29.18 kJ·mol⁻¹ | 40.75 kJ·mol⁻¹ |

Data sourced from a study on the chemical reduction of gold(III) bromide complexes. researchgate.netimim.pl

These models are crucial for optimizing reaction conditions in applications such as gold recovery and nanoparticle synthesis. nih.govncsu.edunih.gov

Prediction of Structure-Activity Relationships and Design Principles

A key goal of computational chemistry is to establish structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity or chemical reactivity. researchgate.net For gold(III) complexes, which have been investigated for their potential as anticancer agents, understanding SAR is crucial for designing more effective and less toxic drugs. frontiersin.orgnih.gov

Computational studies can predict how modifications to the ligands surrounding the gold(III) center affect the complex's properties. nih.gov For the tetrabromoaurate ion, while it is a simple inorganic complex, it serves as a precursor for more complex organometallic gold(III) compounds. uea.ac.uk Theoretical calculations can help predict how replacing the bromide ligands with other groups will alter the compound's stability, redox potential, and interaction with biological targets like DNA and proteins. nih.govfrontiersin.orgnih.gov

By combining quantum chemical calculations, molecular docking, and MD simulations, researchers can build models that predict the activity of new gold(III) complexes. nih.govmdpi.comfrontiersin.org These models can guide synthetic chemists in creating new compounds with desired properties, accelerating the discovery of new catalysts or therapeutic agents. uea.ac.uk

Emerging Research Avenues and Future Outlook for Potassium Tetrabromoaurate

Development of Next-Generation Synthetic Methodologies

The traditional synthesis of potassium tetrabromoaurate typically involves the reaction of gold with bromine followed by the addition of potassium bromide. While effective, this method is being supplemented by next-generation synthetic methodologies that offer greater control, efficiency, and sustainability.

One promising approach is the adoption of flow chemistry . Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, particularly when handling hazardous reagents like bromine. The principles of flow synthesis, which have been successfully applied to the production of gold nanoparticles, can be adapted for the continuous and scalable production of this compound. researchgate.net This methodology not only allows for fine-tuning of the crystalline structure and particle size but also facilitates in-line monitoring and process automation, aligning with the principles of modern, intelligent manufacturing.

Mechanochemistry , the use of mechanical force to induce chemical reactions, presents another innovative synthetic route. Ball milling, for instance, can facilitate solid-state reactions between gold powder, a solid bromine source, and potassium bromide, potentially eliminating the need for hazardous solvents and reducing reaction times. This solvent-free approach is inherently more environmentally friendly and can lead to the formation of novel polymorphic forms of this compound with unique properties.

Further research is also directed towards sonochemical synthesis , where high-intensity ultrasound is used to generate localized hot spots with extreme temperatures and pressures, driving the chemical reaction. This technique can enhance reaction rates and lead to the formation of nanostructured this compound with high surface areas, which could be beneficial for catalytic applications.

| Synthetic Methodology | Key Advantages | Potential Impact on KAuBr₄ Synthesis |

| Flow Chemistry | Precise process control, scalability, enhanced safety, reproducibility | High-throughput, automated synthesis of high-purity KAuBr₄ with controlled morphology. |

| Mechanochemistry | Solvent-free, reduced waste, potential for novel polymorphs | Greener and more efficient solid-state synthesis route. |

| Sonochemistry | Enhanced reaction rates, formation of nanomaterials | Production of nanostructured KAuBr₄ with high surface area for catalysis. |

Exploration of Novel Catalytic Transformations

Gold catalysis has become a powerful tool in organic synthesis, and this compound, as a stable and accessible source of Au(III), is at the forefront of this research. While gold(I) catalysts have been more extensively studied, the unique reactivity of gold(III) species is now being harnessed for a range of novel catalytic transformations.

A significant area of exploration is in oxidative cross-coupling reactions . The Au(I)/Au(III) catalytic cycle is pivotal for these transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are challenging to achieve with other methods. nih.govresearchgate.net this compound can serve as a precursor to the active Au(III) catalyst, which can be generated in situ through oxidation of a Au(I) species. This approach has the potential to unlock new synthetic pathways for the construction of complex organic molecules.

Furthermore, research is underway to utilize this compound in photocatalysis . The interaction of gold complexes with light can generate excited states with unique redox properties, enabling novel chemical transformations. For instance, gold-based photocatalysts are being investigated for their ability to drive challenging reactions such as C-H functionalization and asymmetric synthesis under mild conditions. The development of photocatalytic systems based on this compound could lead to more sustainable and energy-efficient chemical processes.

The catalytic activity of gold(III) bromide is also being explored in reactions such as the Diels-Alder reaction and the nucleophilic substitution of propargylic alcohols . wikipedia.org In these transformations, the gold complex acts as a Lewis acid to activate the substrates, facilitating the desired reaction pathway. The continued exploration of this compound as a catalyst or catalyst precursor in these and other organic transformations is expected to yield a wealth of new synthetic methodologies.

Expansion of Biomedical Applications (excluding dosage/administration)

The therapeutic potential of gold compounds has been recognized for centuries, and modern research is now uncovering the specific biomedical applications of this compound and related gold(III) complexes. A significant focus of this research is in the development of novel anticancer agents . Gold(III) complexes have shown promise in this area due to their structural similarities to platinum(II) anticancer drugs. frontiersin.org Research is ongoing to understand the mechanisms of action, which are believed to involve the inhibition of enzymes like thioredoxin reductase, a key regulator of cellular redox balance. frontiersin.org

In addition to its potential in cancer therapy, this compound is being investigated for its antimicrobial properties . With the rise of antibiotic-resistant bacteria, there is an urgent need for new therapeutic agents. Gold(III) complexes have demonstrated activity against a range of pathogenic bacteria, including multidrug-resistant strains. frontiersin.orgnih.govnih.gov The mechanism of antibacterial action is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. nih.gov

The unique properties of gold are also being leveraged in the development of advanced drug delivery systems . Gold nanoparticles, which can be synthesized from precursors like this compound, can be functionalized with targeting ligands and loaded with therapeutic agents. nih.govmdpi.com These nanocarriers can selectively deliver drugs to diseased tissues, minimizing side effects and improving therapeutic efficacy.

Furthermore, gold complexes are being explored as biosensors . The interaction of gold ions with specific biomolecules can lead to a detectable signal, such as a change in fluorescence. This principle is being used to develop sensitive and selective probes for the detection of biologically important analytes.

| Biomedical Application | Research Focus | Potential Impact |

| Anticancer Agents | Inhibition of thioredoxin reductase, induction of apoptosis. frontiersin.org | Development of new classes of chemotherapeutic drugs with novel mechanisms of action. |

| Antimicrobial Agents | Activity against multidrug-resistant bacteria, disruption of bacterial membranes. nih.govnih.gov | Addressing the growing threat of antibiotic resistance. |

| Drug Delivery | Functionalized gold nanoparticles for targeted drug delivery. nih.govmdpi.com | Enhanced therapeutic efficacy and reduced side effects of drugs. |

| Biosensing | Development of fluorescent probes for detecting biomolecules. | Early and sensitive diagnosis of diseases. |

Integration into Multifunctional Advanced Materials

The incorporation of this compound into advanced materials is a rapidly growing field of research, with the potential to create materials with novel and enhanced functionalities. One area of significant interest is the development of photocatalytic materials . Potassium-incorporated titanium oxide nanostructures, for example, have shown enhanced photocatalytic activity for the degradation of organic pollutants. elsevierpure.commdpi.com The presence of potassium can modify the electronic band structure of the titanium oxide, improving its ability to absorb light and generate reactive oxygen species.

This compound can also serve as a precursor for the synthesis of gold nanoparticles, which can be integrated into functional polymers to create hybrid materials with unique optical, electronic, and catalytic properties. mdpi.comadvancedsciencenews.com For instance, gold nanoparticle-polymer composites are being investigated for applications in sensing, catalysis, and photonics.

Another exciting avenue of research is the use of this compound in the synthesis of metal-organic frameworks (MOFs) . MOFs are crystalline materials with high porosity and surface area, making them ideal for applications in gas storage, separation, and catalysis. The incorporation of gold complexes into the MOF structure can impart new catalytic or sensing functionalities.

Furthermore, the development of gold-based sensors is a promising area of research. Gold nanoparticles derived from this compound can be used to create colorimetric or fluorescent sensors for the detection of a wide range of analytes, from heavy metal ions to biological molecules. These sensors offer the advantages of high sensitivity, selectivity, and ease of use.

Advanced Computational-Experimental Research Synergies

The synergy between computational modeling and experimental studies is accelerating the pace of discovery in all areas of chemistry, and the study of this compound is no exception. Density Functional Theory (DFT) calculations are being used to elucidate the electronic structure and bonding in gold(III) complexes, providing insights into their reactivity and catalytic activity. nih.govacs.org These theoretical studies can help to rationalize experimental observations and guide the design of new catalysts with improved performance.

Molecular dynamics (MD) simulations are being employed to study the behavior of this compound in solution and its interactions with other molecules. These simulations can provide a detailed understanding of solvation effects, ion pairing, and reaction mechanisms at the atomic level.

The integration of these computational methods with experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. For example, the combination of NOE NMR experiments and DFT calculations has been used to determine the ion pairing structure of gold(III) catalysts in solution, providing crucial information about the active catalytic species. nih.govacs.org This synergistic approach allows for a much deeper understanding of the factors that control the reactivity and selectivity of these catalysts.

By combining the predictive power of computational chemistry with the empirical evidence from experimental studies, researchers can more efficiently explore the vast chemical space of gold(III) chemistry, leading to the rational design of new materials and catalysts with tailored properties. This integrated approach will be crucial for unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the standard synthesis protocols for potassium tetrabromoaurate(III), and how can purity be verified?

this compound(III) is typically synthesized by reacting KAuCl₄ with excess KBr in aqueous solution, followed by crystallization under controlled conditions . For purity verification, elemental analysis (Au and Br content via ICP-OES) and X-ray diffraction (XRD) are critical. XRD confirms the crystal structure, while UV-Vis spectroscopy (absorption peaks at ~380 nm for [AuBr₄]⁻) and FT-IR (Au-Br stretching at ~200 cm⁻¹) validate the absence of unreacted precursors .

Q. Which characterization techniques are essential for analyzing KAuBr₄ and its derivatives?

Key techniques include:

- Single-crystal XRD : Resolves Au-Br bond lengths (2.39–2.41 Å) and square-planar geometry of [AuBr₄]⁻ .

- HRTEM/SAXS : Quantifies nanoparticle size and morphology when KAuBr₄ is used as a precursor .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration states (e.g., dihydrate vs. anhydrous forms) .

- UV-Vis kinetics : Monitors reduction reactions (e.g., by amino acids) via time-resolved absorbance changes .

Q. How is KAuBr₄ utilized in nanoparticle synthesis, and what factors control particle size?

KAuBr₄ serves as a precursor for gold nanoparticles (AuNPs) via reduction with amino acids (e.g., L-tyrosine or L-arginine) under alkaline conditions. Particle size (5–50 nm) is inversely proportional to reduction kinetics: faster reactions yield smaller NPs due to rapid nucleation. Adjusting pH, precursor concentration, and reducing agent ratios allows precise size control . SAXS and HRTEM are recommended for real-time monitoring .

Advanced Research Questions

Q. What mechanisms underlie the supramolecular interactions between KAuBr₄ and cyclodextrins (CDs) in gold recovery?

KAuBr₄ forms second-sphere coordination adducts with α- or β-CD via hydrophobic inclusion of [AuBr₄]⁻ into CD cavities, stabilized by hydrogen bonding with [K(OH₂)₆]⁺. This triggers 1D polymeric stacking, leading to selective precipitation. Additives like dibutyl carbitol enhance assembly by co-occupying CD cavities, achieving >99% gold recovery from dilute solutions. Structural insights rely on XRD and molecular dynamics simulations .

Q. How can contradictory data on nanoparticle size distributions from KAuBr₄ reduction be resolved?

Discrepancies often arise from inconsistent reaction quenching or characterization timing. For example, glycyl-L-tyrosine produces bimodal distributions if sampling occurs during intermediate stages. To mitigate this:

Q. What role does KAuBr₄ play in redox chemistry, and how can its reactivity be modulated for analytical applications?

KAuBr₄ acts as an oxidizing agent in redox reactions (e.g., oxidation of oxalic acid or ethanol). Reactivity is pH-dependent: acidic conditions stabilize [AuBr₄]⁻, while alkaline media promote reduction to Au⁰. In chemiluminescence assays, KAuBr₄-luminol systems detect folic acid at nM levels via Au³⁺-induced oxidation. Kinetic studies (stopped-flow techniques) and cyclic voltammetry are used to map reaction pathways .

Q. How do counterions (e.g., [Bu₄P]⁺ vs. K⁺) influence the crystal packing and stability of tetrabromoaurate complexes?

Bulky counterions like [Bu₄P]⁺ disrupt ionic interactions, leading to isolated [AuBr₄]⁻ anions with distorted square-planar geometries (cis-Br-Au-Br angles: 89.5–90.4°). In contrast, K⁺ facilitates extended coordination networks via [K(OH₂)₆]⁺ bridges, enhancing thermal stability. Comparative XRD and TGA studies are essential for elucidating these effects .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.